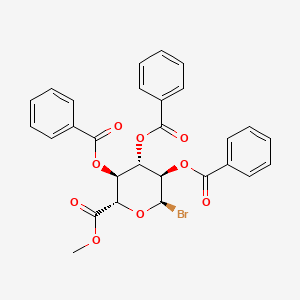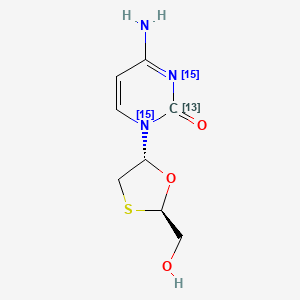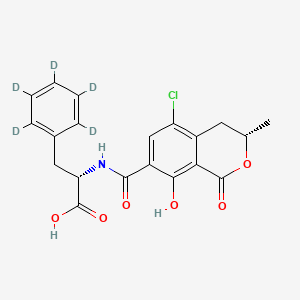
3-epi-Ochratoxin A-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-Ochratoxin A-d5: is a deuterium-labeled analog of 3-epi-Ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. This compound is primarily used in scientific research to study the toxicological effects and metabolic pathways of ochratoxins. The deuterium labeling allows for precise tracking and quantification in various analytical methods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:
Fermentation: Culturing Aspergillus or Penicillium species to produce ochratoxins.
Extraction: Isolating ochratoxins from the culture medium using solvents like methanol and water.
Deuteration: Introducing deuterium atoms through chemical reactions.
Purification: Using techniques such as liquid-liquid extraction and chromatography to obtain high-purity this compound
Analyse Chemischer Reaktionen
Types of Reactions: 3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated forms .
Wissenschaftliche Forschungsanwendungen
3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:
Chemistry: Understanding the chemical properties and reactivity of ochratoxins.
Biology: Investigating the biological effects and metabolic pathways in living organisms.
Medicine: Studying the toxicological impacts and potential therapeutic interventions.
Industry: Monitoring and controlling ochratoxin contamination in food and agricultural products
Wirkmechanismus
The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:
Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.
Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.
DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.
Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways
Vergleich Mit ähnlichen Verbindungen
Ochratoxin A-d5: Another deuterium-labeled ochratoxin used for similar research purposes.
3-epi-Ochratoxin C-d5: A related compound with a different functional group.
Ochratoxin B: A non-chlorinated analog of ochratoxin A.
Uniqueness: 3-epi-Ochratoxin A-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in metabolic studies. Its structural similarity to 3-epi-Ochratoxin A makes it an ideal analog for studying the toxicological effects and metabolic pathways of ochratoxins .
Eigenschaften
Molekularformel |
C20H18ClNO6 |
|---|---|
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
RWQKHEORZBHNRI-JYRICJBVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H] |
Kanonische SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


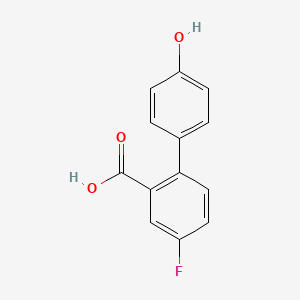
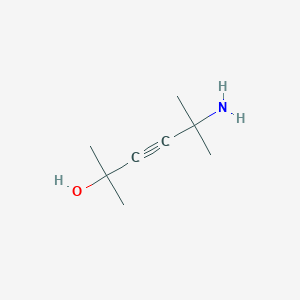
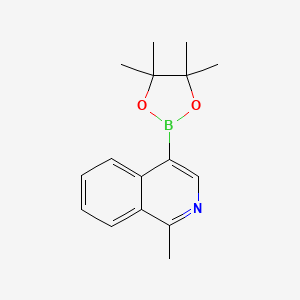
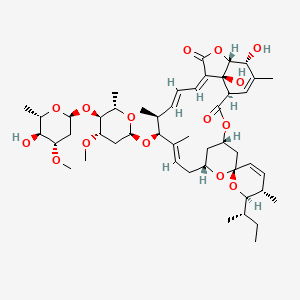
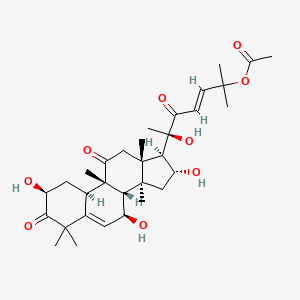
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
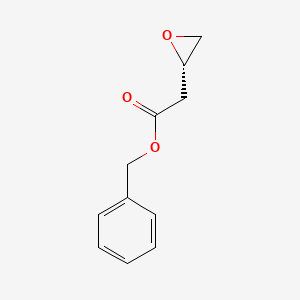
amine hydrochloride](/img/structure/B13446376.png)
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
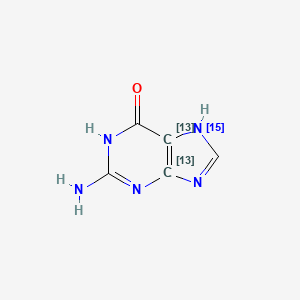
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
